

Chiral Properties of Quizalofop-ethyl and Its Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quizalofop-ethyl-d3

Cat. No.: B15556495

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

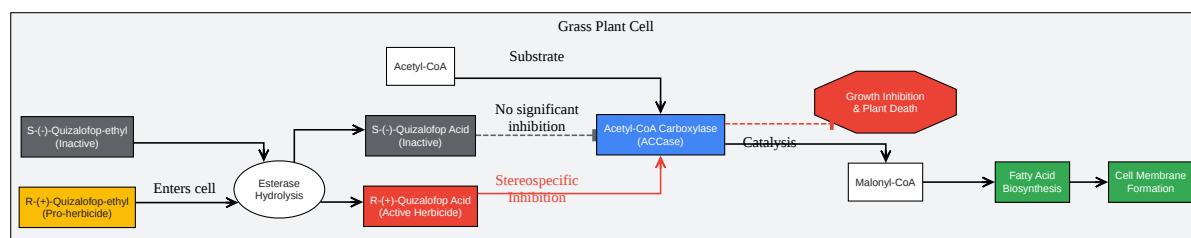
Abstract

Quizalofop-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical family. Its molecular structure contains a chiral center, resulting in two stereoisomers: the R-(+)-enantiomer and the S-(-)-enantiomer. The herbicidal activity of quizalofop-ethyl is almost exclusively attributed to the R-(+)-enantiomer, known as quizalofop-P-ethyl, which is a potent inhibitor of the acetyl-CoA carboxylase (ACCase) enzyme in target grass species. The S-(-)-enantiomer is considered biologically inactive. This technical guide provides an in-depth analysis of the chiral properties of quizalofop-ethyl, detailing the differential activity of its enantiomers, their environmental fate, and the analytical methods for their separation and quantification.

Introduction

Quizalofop-ethyl is a systemic herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops, including soybeans, cotton, and sugar beets.^[1] The technical grade product is often a racemic mixture, containing equal amounts of the R-(+) and S-(-) enantiomers.^[2] However, the development of enantiomerically pure formulations, specifically quizalofop-P-ethyl (the R-enantiomer), has led to more efficient and environmentally conscious weed management strategies.^{[3][4]} The stereospecificity of its mechanism of action, environmental degradation, and ecotoxicological profile underscores the importance of a chiral-level understanding of this herbicide.

Physicochemical and Toxicological Properties


The enantiomers of quizalofop-ethyl share identical physical and chemical properties in an achiral environment but exhibit significant differences in biological systems.

Property	Quizalofop-P-ethyl (R-enantiomer)	Racemic Quizalofop-ethyl	Reference
IUPAC Name	ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate	ethyl (RS)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate	[2]
Molecular Formula	$C_{19}H_{17}ClN_2O_4$	$C_{19}H_{17}ClN_2O_4$	[5]
Molar Mass	372.8 g/mol	372.8 g/mol	[5]
Water Solubility	0.4 mg/L (20°C)	0.3 mg/L (20°C)	[6]
Log Kow	4.61	4.28	[6]
Vapor Pressure	8.65×10^{-4} mPa (20°C)	8.65×10^{-4} mPa (20°C)	[6]
Acute Oral LD50 (Rat)	1210-1670 mg/kg (male), 1182-1480 mg/kg (female)	1670 mg/kg (male), 1480 mg/kg (female)	[6][7]
Acute Dermal LD50 (Rabbit)	>5000 mg/kg	>5000 mg/kg	[6]

Mechanism of Action and Stereoselectivity

The primary mode of action for quizalofop-ethyl is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[3] This enzyme catalyzes the first committed step in fatty acid biosynthesis, a crucial process for the formation of cell membranes and plant growth. In susceptible grass species, quizalofop-ethyl is rapidly hydrolyzed to its biologically active acid form, quizalofop acid.[1]

The R-(+)-enantiomer of quizalofop acid is a potent, stereoselective inhibitor of ACCase in the plastids of grass species.^[2] The S-(-)-enantiomer exhibits negligible inhibitory activity. This stereoselectivity is the basis for the significantly higher herbicidal efficacy of quizalofop-P-ethyl compared to the racemic mixture.

[Click to download full resolution via product page](#)

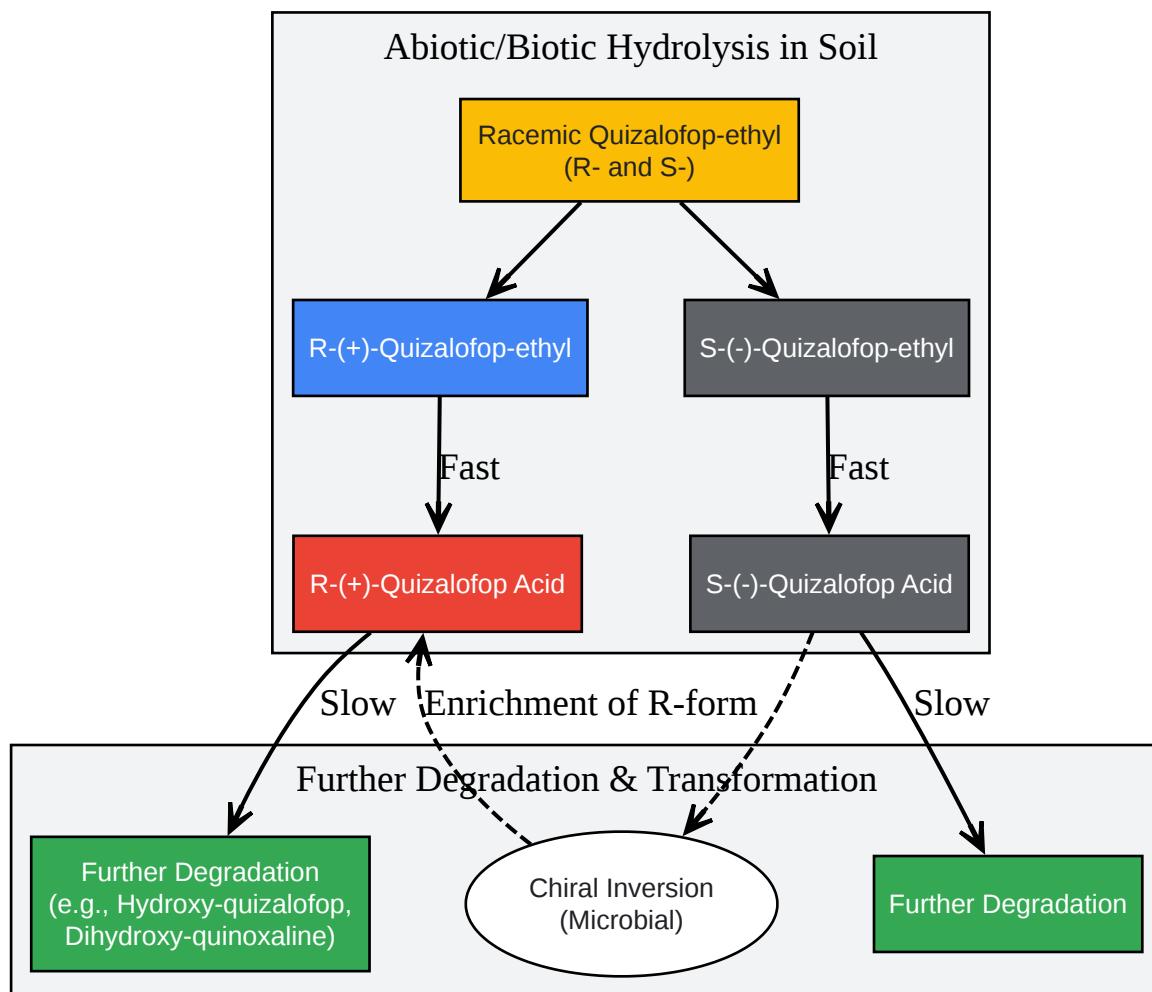
Caption: Stereospecific inhibition of ACCase by Quizalofop-P-ethyl.

Quantitative Enzyme Inhibition Data

Studies have quantified the differential inhibition of ACCase by the enantiomers of AOPP herbicides. While specific K_i or I_{50} values for quizalofop enantiomers are proprietary or vary by study, research on resistant wheat genotypes demonstrates the dose-dependent inhibition of ACCase by quizalofop.

Genotype (Wheat)	I50 for Quizalofop (μ M)	Resistance Factor (vs. Wildtype)	Reference
Wildtype (Susceptible)	0.486	1.0	[8]
Resistant (1 mutation)	1.84	3.8	[8]
Resistant (2 mutations)	19.3	39.4	[8]

Environmental Fate and Behavior


The environmental fate of quizalofop-ethyl is influenced by its chirality. Degradation in soil and water can proceed at different rates for each enantiomer, a phenomenon known as enantioselective degradation.

Soil Degradation

Quizalofop-ethyl is rapidly hydrolyzed in soil to its primary metabolite, quizalofop-acid, which is also chiral.[\[9\]](#) The degradation of both the parent ester and the acid metabolite can be enantioselective, and is influenced by soil properties such as pH and microbial activity.

Compound	Soil Type	Half-life (DT50) - R- enantiomer	Half-life (DT50) - S- enantiomer	Enantioselec- tivity	Reference
Quizalofop-ethyl	Wuhan (acidic)	-	Slightly faster degradation	S > R	[9]
Quizalofop-ethyl	Baoding (alkaline)	-	Slightly faster degradation	S > R	[9]
Quizalofop-acid	Wuhan (acidic)	~11 days	~11 days	Significant enantiomerization from S to R	[9]
Quizalofop-acid	Baoding (alkaline)	~21 days	~21 days	Significant enantiomerization from S to R	[9]
Quizalofop-P-ethyl	Heilongjiang	6.7 days	-	-	[No text on page]
Quizalofop-P-ethyl	Hunan	5.4 days	-	-	[No text on page]

Note: In some soils, a significant inversion of S-(-)-quizalofop-acid to the herbicidally active R-(+)-quizalofop-acid has been observed.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Environmental degradation pathway of Quizalofop-ethyl enantiomers.

Ecotoxicology

The ecotoxicological impact of quizalofop-ethyl can also be enantioselective. While the R-enantiomer is targeted for its herbicidal activity, both enantiomers and their metabolites can affect non-target organisms.

Organism	Test Type	Test Substance	Endpoint	Value (mg/L)	Reference
Rainbow Trout (Oncorhynchus mykiss)	96-hr Acute	Quinalofop-P-ethyl	LC50	10.7	[6][7]
Bluegill Sunfish (Lepomis macrochirus)	96-hr Acute	Quinalofop-P-ethyl	LC50	0.46 - 2.8	[6][7]
Zebrafish Embryo (Danio rerio)	96-hr Acute	Quinalofop-P-ethyl	LC50	0.23	[10]
Daphnia magna (Water flea)	48-hr Acute	Racemic Quinalofop-ethyl	EC50	>1.0	[2]
Earthworm (Eisenia foetida)	Acute	Quinalofop-P-ethyl	LC50	More toxic than racemate	[2]
Earthworm (Eisenia foetida)	Acute	Racemic Quinalofop-ethyl	LC50	Less toxic than P-ethyl	[2]
Green Algae (Chlorella vulgaris)	Acute	R-(+)-Quinalofop Acid	EC50	More toxic than racemate	[1]

It is noteworthy that for the earthworm *Eisenia foetida*, the racemic mixture was found to be more toxic than the pure R-(+)-enantiomer, suggesting potential synergistic or additive effects of the S-(-)-enantiomer or its metabolites.[2]

Experimental Protocols

Enantioselective Separation by Chiral HPLC

Objective: To separate and quantify the R-(+) and S-(-) enantiomers of quizalofop-ethyl and its metabolite, quizalofop-acid.

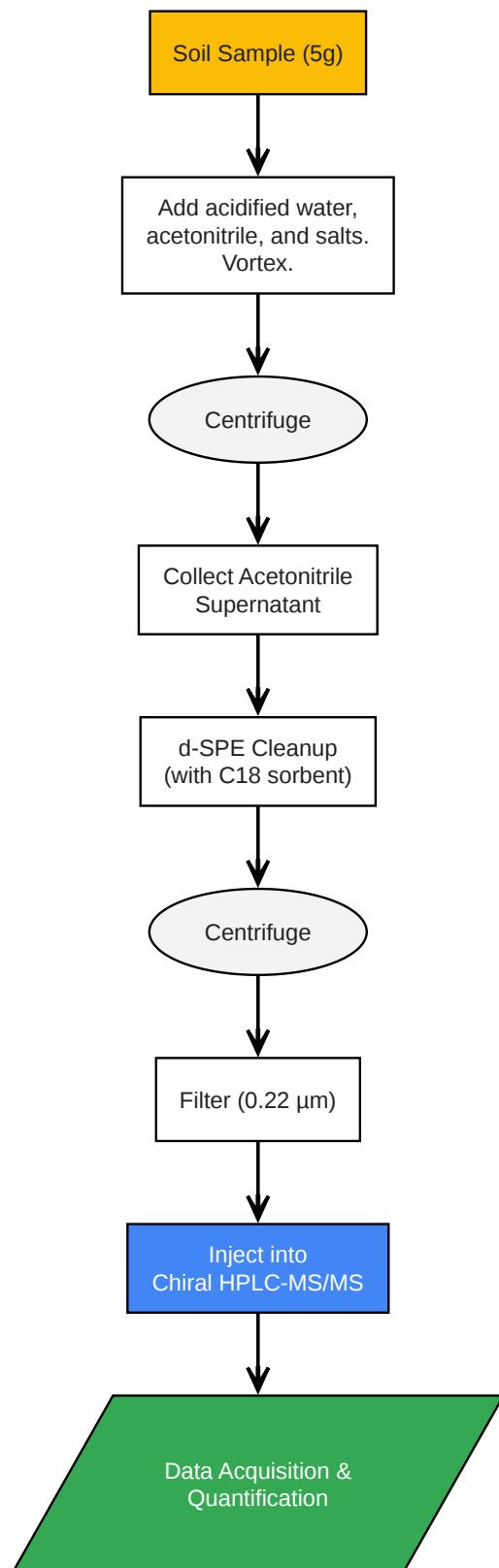
Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS).
- Chiral Stationary Phase (CSP) column.

Protocol Example 1: (Based on CIPAC Method)[\[11\]](#)

- Column: CHIRALPAK AD-H, 250 mm x 4.6 mm, 5 μ m particle size.
- Mobile Phase: n-heptane / isopropanol (99:1, v/v).
- Flow Rate: 0.6 - 0.8 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 2 - 5 μ L.
- Detection: UV at 237 nm.
- Quantification: External standard method.

Protocol Example 2: (For Soil/Biota Samples)[\[2\]](#)


- Column: (R, R) Whelk-O 1 column.
- Mobile Phase: Varies based on separation needs, often a mixture of hexane and an alcohol (e.g., ethanol or isopropanol) with a small amount of acid modifier (e.g., trifluoroacetic acid).
- Detection: HPLC-MS/MS for high sensitivity and selectivity in complex matrices.

Sample Preparation from Soil

Objective: To extract quizalofop-ethyl and its metabolites from soil samples for chiral analysis.

Protocol Example: (Based on QuEChERS-like method)[[12](#)]

- Weighing: Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.
- Extraction:
 - Add 10 mL of acidified water (0.1 M HCl).
 - Add 10 mL of acidified acetonitrile (1% acetic acid, v/v).
 - Add magnesium sulfate and sodium chloride salts.
 - Vortex vigorously for 2 minutes.
- Centrifugation: Centrifuge the sample to separate the organic layer from the solid and aqueous phases.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take an aliquot of the acetonitrile supernatant.
 - Add it to a d-SPE tube containing C18 sorbent.
 - Vortex and centrifuge.
- Final Preparation: The final supernatant is collected, filtered through a 0.22 μ m filter, and is ready for injection into the HPLC system.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bepls.com [bepls.com]
- 2. Quizalofop-ethyl (Ref: DPX Y6202) [sitem.herts.ac.uk]
- 3. Comparative Toxicological Evaluation of Solubilizers and Hydrotropic Agents Using Daphnia magna as a Model Organism [mdpi.com]
- 4. The acute toxicity of surfactants on fish cells, Daphnia magna and fish-a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is Daphnia magna an ecologically representative zooplankton species in toxicity tests? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. EXTOXNET PIP - QUIZALOFOP-P-ETHYL [extoxnet.orst.edu]
- 8. researchgate.net [researchgate.net]
- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chiral Properties of Quizalofop-ethyl and Its Enantiomers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15556495#chiral-properties-of-quizalofop-ethyl-and-its-enantiomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com